2-Fluoro-1-nitro-4-(trichloromethoxy)benzene
Overview
Description
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3 and a molecular weight of 274.5 g/mol. This compound is known for its unique properties and structure, making it a versatile material used in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 2-Fluoro-4-(trichloromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Although not widely used as a drug, its derivatives are explored for potential pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to specific targets, enhancing its biological activity. The trichloromethoxy group can also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene can be compared with similar compounds such as:
2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trichloromethoxy group, which can significantly alter its chemical and biological properties.
2-Fluoro-1-nitro-4-(methoxy)benzene: The presence of a methoxy group instead of a trichloromethoxy group can affect the compound’s reactivity and interactions with other molecules.
2-Fluoro-1-nitro-4-(chloromethoxy)benzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-fluoro-1-nitro-4-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-6(12(13)14)5(11)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVORZYNAJODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.